molecular formula C20H9FN4O8 B3040924 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene CAS No. 253605-81-1

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B3040924
CAS No.: 253605-81-1
M. Wt: 452.3 g/mol
InChI Key: VSRLISSDKRZTJE-UHFFFAOYSA-N
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Description

9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a nitro- and halogen-substituted fluorene derivative. Its structure comprises a fluorene backbone with four nitro groups at positions 2, 4, 5, and 7, and a 4-fluorobenzylidene substituent at the 9-position.

Properties

IUPAC Name

9-[(4-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9FN4O8/c21-11-3-1-10(2-4-11)5-14-15-6-12(22(26)27)8-17(24(30)31)19(15)20-16(14)7-13(23(28)29)9-18(20)25(32)33/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRLISSDKRZTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration Conditions

Nitration of fluorene typically employs a mixture of nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$) as the nitrating agent. The electron-rich aromatic rings of fluorene facilitate electrophilic substitution, but achieving tetranitration requires iterative conditions:

  • First nitration : Introduces nitro groups at the 2 and 7 positions under mild conditions (HNO$$3$$/H$$2$$SO$$_4$$, 0–5°C).
  • Second nitration : Harsher conditions (fuming HNO$$_3$$, 50–60°C) add nitro groups at the 4 and 5 positions.

Reaction Equation :
$$
\text{Fluorene} + 4 \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{2,4,5,7-Tetranitrofluorene (TNF)} + 4 \text{H}2\text{O}
$$

Purification and Characterization

Crude TNF is purified via recrystallization from hot acetic acid or dimethylformamide (DMF). Key characterization data:

  • IR Spectroscopy : Strong NO$$_2$$ symmetric/asymmetric stretches at 1520 cm$$^{-1}$$ and 1340 cm$$^{-1}$$.
  • $$^1$$H NMR : Absence of aromatic protons due to nitro group deshielding.

Condensation of TNF with 4-Fluorobenzaldehyde

Knoevenagel Condensation Mechanism

The benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between TNF and 4-fluorobenzaldehyde. The reaction proceeds through:

  • Deprotonation : The acidic proton at the 9-position of TNF is abstracted by a base (e.g., piperidine or morpholine).
  • Nucleophilic attack : The deprotonated carbon attacks the carbonyl group of 4-fluorobenzaldehyde.
  • Elimination : Water is eliminated, forming the C=C bond.

Reaction Equation :
$$
\text{TNF} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{Base, DMSO}} \text{9-(4-Fluorobenzylidene)-TNF} + \text{H}_2\text{O}
$$

Optimized Reaction Conditions

  • Catalyst : N-Heterocyclic carbenes (NHCs) in dimethyl sulfoxide (DMSO) enhance yields (up to 98%) by stabilizing the transition state.
  • Solvent : Anhydrous DMSO or acetonitrile prevents side reactions.
  • Temperature : Room temperature to 80°C, depending on the base.

Workup and Isolation

The product precipitates upon cooling and is filtered, washed with methanol, and recrystallized from chloroform/hexane. Yield ranges from 65% to 85%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (CDCl$$_3$$) :
    • Aromatic protons of the 4-fluorobenzylidene group: δ 7.45–7.57 ppm (m, 3H), δ 7.82–8.00 ppm (m, 4H).
    • Fluorene protons: Fully deshielded due to nitro groups.
  • $$^{13}$$C NMR :
    • C=N (imine) carbon: δ 153.5–156.4 ppm.
    • Nitro carbons: δ 140–150 ppm.

Infrared (IR) Spectroscopy

  • C=N stretch: 1643 cm$$^{-1}$$.
  • NO$$_2$$ stretches: 1520 cm$$^{-1}$$ (asymmetric), 1340 cm$$^{-1}$$ (symmetric).

Mass Spectrometry

  • Molecular Ion Peak : m/z 452.31 (calculated for C$${20}$$H$${9}$$FN$${4}$$O$${8}$$).
  • Fragmentation pattern confirms loss of NO$$_2$$ groups (m/z 346, 240).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. For example, condensation in DMF at 100°C for 10 minutes achieves 78% yield.

One-Pot Nitration-Condensation

A recent approach combines nitration and condensation in a single pot using HNO$$3$$-Ac$$2$$O as the nitrating agent and NHC as the catalyst. This method achieves 70% overall yield but requires stringent temperature control.

Industrial-Scale Production Considerations

Cost-Effective Purification

Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 100:1) removes unreacted TNF and byproducts.

Applications and Derivatives

Electron-Accepting Materials

TNF-based dyes exhibit broad absorption (500–900 nm), making them useful in organic photovoltaics.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzylidene moiety.

Scientific Research Applications

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorobenzylidene groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylidene Derivatives

a. 9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
  • Structural Similarity : Differs only in the halogen substituent (bromine vs. fluorine) on the benzylidene group.
  • Molecular Formula : C₂₀H₉BrN₄O₈ (vs. C₂₀H₉FN₄O₈ for the fluoro analog) .
  • Molecular Weight : 513.21 g/mol (bromo) vs. ~452.3 g/mol (fluoro, estimated).
  • Sterically: Bromine’s larger atomic radius may hinder molecular packing, affecting crystallinity and solubility.
  • Commercial Data : Priced at $505.54/5 mg (95% purity), indicating high research cost .
b. 9-(4-Chlorobenzylidene)-9H-fluorene
  • Structural Difference : Lacks nitro groups on the fluorene backbone .
  • Physical Properties :
    • LogP : 5.91 (indicative of high hydrophobicity).
    • Vapor Pressure : 4.85 × 10⁻⁷ mmHg at 25°C.
  • Applications : Likely serves as an intermediate in organic synthesis rather than energetic materials due to the absence of nitro groups .

Nitro-Substituted Benzylidene Derivatives

a. 9-(4-Nitrobenzylidene)fluorene
  • Structural Feature : Nitro group on the benzylidene substituent instead of the fluorene backbone .
  • Applications : May differ due to the absence of nitro groups on the fluorene core, favoring optical or electronic applications over energetic uses .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene C₂₀H₉FN₄O₈ ~452.3 (estimated) 4-F-benzylidene, 4×NO₂ Energetic materials research
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene C₂₀H₉BrN₄O₈ 513.21 4-Br-benzylidene, 4×NO₂ High-cost research chemical
9-(4-Chlorobenzylidene)-9H-fluorene C₂₀H₁₃Cl 296.78 4-Cl-benzylidene, no NO₂ Hydrophobic intermediate
9-(4-Nitrobenzylidene)fluorene C₂₀H₁₃NO₂ 313.33 4-NO₂-benzylidene, no NO₂ Conjugated materials

Key Research Findings

Synthetic Challenges : Introducing multiple nitro groups on fluorene requires stringent conditions (e.g., mixed acid nitration), complicating purity control .

Fluorine’s lower environmental impact compared to bromine or chlorine may offer regulatory advantages .

Biological Activity

9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound known for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14FN4O8C_{20}H_{14}FN_4O_8 with a molecular weight of approximately 434.325 g/mol. The compound features a tetranitrofluorene core with a fluorobenzylidene substituent, which contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways. It promotes the release of cytochrome c from mitochondria, leading to caspase activation and cell death.
  • Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability (Table 1).
Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Inhibition Studies : Tests against Gram-positive and Gram-negative bacteria showed that it inhibits bacterial growth effectively at concentrations as low as 15 µg/mL.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

While the compound shows promise in therapeutic applications, its cytotoxic effects need careful evaluation:

  • Cytotoxicity Assays : Using human fibroblast cells, cytotoxicity was assessed through MTT assays. Results indicated that concentrations above 50 µM led to significant cell death.
Concentration (µM)Fibroblast Viability (%)
0100
2590
5070
10040

Research Findings

Recent studies have highlighted the compound's potential as a lead molecule for drug development:

  • Structure-Activity Relationship (SAR) : Modifications to the fluorobenzylidene group have been explored to enhance biological activity while reducing toxicity.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic bioavailability.
  • Toxicological Profile : Comprehensive toxicological assessments are ongoing to evaluate long-term effects and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
Reactant of Route 2
Reactant of Route 2
9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

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